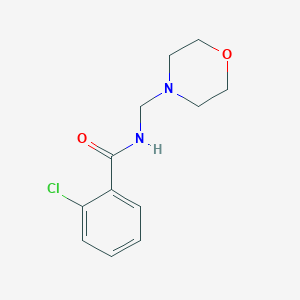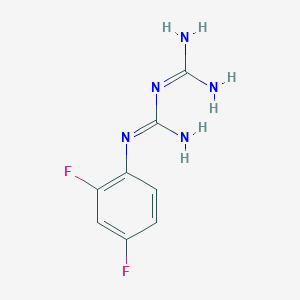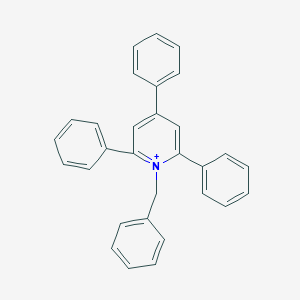![molecular formula C18H19N3O5S B226660 3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B226660.png)
3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as DPPY and is synthesized using a specific method that involves several steps. The purpose of
科学的研究の応用
DPPY has been the focus of several scientific research studies due to its potential applications in medical research. One of the primary uses of DPPY is in the development of new drugs for the treatment of cancer. Studies have shown that DPPY has the potential to inhibit the growth of cancer cells by inducing apoptosis. Additionally, DPPY has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.
作用機序
The mechanism of action of DPPY is not fully understood. However, studies have shown that DPPY is a potent inhibitor of dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting DHODH, DPPY disrupts the synthesis of pyrimidine nucleotides, which can lead to the death of cancer cells.
Biochemical and Physiological Effects
DPPY has been shown to have several biochemical and physiological effects. Studies have shown that DPPY can induce apoptosis in cancer cells by disrupting the synthesis of pyrimidine nucleotides. Additionally, DPPY has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One of the advantages of using DPPY in lab experiments is its potency as an inhibitor of DHODH. Additionally, DPPY has been shown to have a low toxicity profile in animal studies. However, the synthesis of DPPY is complex and requires specific conditions to obtain a high yield of the desired compound. Additionally, DPPY has not been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for research on DPPY. One potential direction is the development of new drugs for the treatment of cancer based on DPPY. Additionally, further research is needed to fully understand the mechanism of action of DPPY and its potential applications in the treatment of inflammatory diseases. Finally, more research is needed to fully understand the safety and efficacy of DPPY in humans.
合成法
The synthesis of DPPY involves several steps, including the reaction of 4-methoxybenzaldehyde with malonic acid and subsequent condensation with propanal. The resulting compound is then reacted with thiosemicarbazide to form a thiosemicarbazone derivative, which is then cyclized to form the pyrrolidine ring. The final compound is obtained through the reaction of the pyrrolidine derivative with maleic anhydride. The synthesis method for DPPY is complex and requires specific conditions to obtain a high yield of the desired compound.
特性
分子式 |
C18H19N3O5S |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
3-[(4-hydroxy-6-oxo-5-propyl-1H-pyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H19N3O5S/c1-3-4-12-15(23)19-18(20-16(12)24)27-13-9-14(22)21(17(13)25)10-5-7-11(26-2)8-6-10/h5-8,13H,3-4,9H2,1-2H3,(H2,19,20,23,24) |
InChIキー |
VEEPUOXLOQGZKX-UHFFFAOYSA-N |
SMILES |
CCCC1=C(N=C(NC1=O)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC)O |
正規SMILES |
CCCC1=C(N=C(NC1=O)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide](/img/structure/B226578.png)








![2-{1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl}-N-(2-hydroxyphenyl)acetamide](/img/structure/B226664.png)
![{1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B226665.png)


